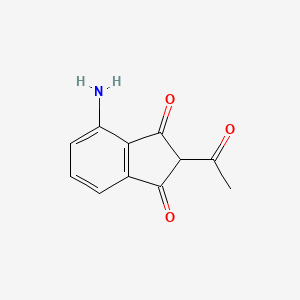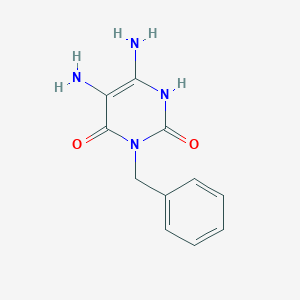
benzyltrimethylammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
benzyltrimethylammonium acetate is a quaternary ammonium compound with the molecular formula C10H17NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable salts and its solubility in water and organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
benzyltrimethylammonium acetate can be synthesized through the quaternization of benzylamine with methyl iodide, followed by the reaction with acetic acid. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction can be represented as follows:
C6H5CH2NH2+3CH3I→C6H5CH2N(CH3)3I−+2HI
C6H5CH2N(CH3)3I−+CH3COOH→C6H5CH2N(CH3)3CH3COO−+HI
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize the formation of by-products and to maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
benzyltrimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The acetate group can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ion exchange resins or salts like sodium chloride (NaCl) are employed.
Major Products Formed
Oxidation: N,N,N-Trimethyl(phenyl)methanaminium N-oxide.
Reduction: N,N-Dimethyl(phenyl)methanamine.
Substitution: N,N,N-Trimethyl(phenyl)methanaminium chloride.
Wissenschaftliche Forschungsanwendungen
benzyltrimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents.
Wirkmechanismus
The mechanism of action of benzyltrimethylammonium acetate involves its interaction with biological membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to changes in membrane permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyltrimethylammonium chloride
- Tetraethylammonium acetate
- Tetramethylammonium acetate
Uniqueness
benzyltrimethylammonium acetate is unique due to its specific structural features, which confer distinct physicochemical properties. Its ability to form stable salts and its solubility in both water and organic solvents make it particularly versatile for various applications.
Eigenschaften
CAS-Nummer |
16969-11-2 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
benzyl(trimethyl)azanium;acetate |
InChI |
InChI=1S/C10H16N.C2H4O2/c1-11(2,3)9-10-7-5-4-6-8-10;1-2(3)4/h4-8H,9H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
FWYSSOIRLVHQNC-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].C[N+](C)(C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


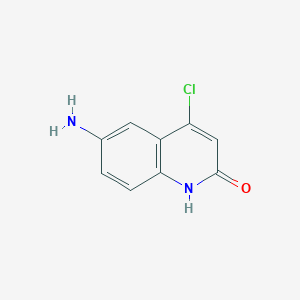
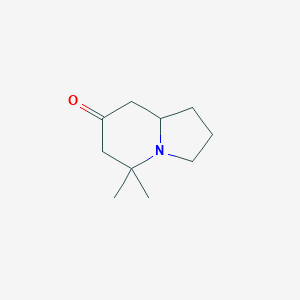
![(1S,2S)-N1,N2-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine](/img/structure/B8497888.png)
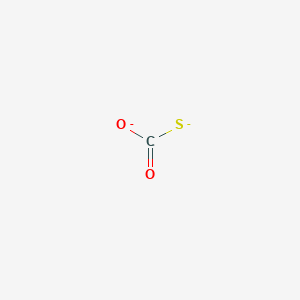
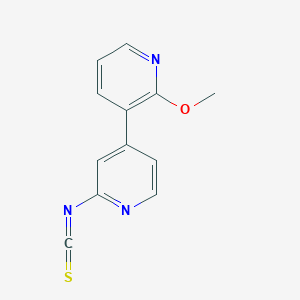

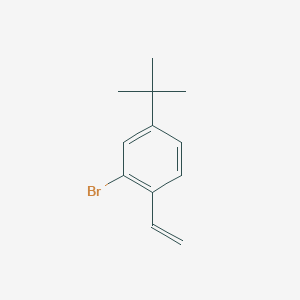
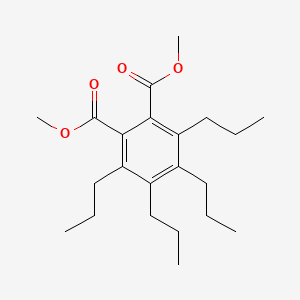
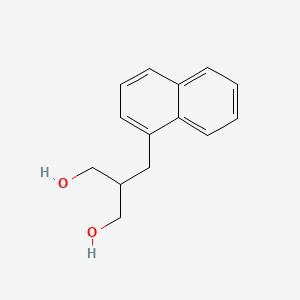
![tert-butyl hydroxy-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B8497926.png)
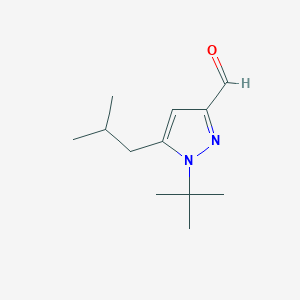
![2-Methyl-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8497934.png)
